molecular formula C19H15ClFNO2 B11418960 Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-

Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-

Cat. No.: B11418960
M. Wt: 343.8 g/mol
InChI Key: VWKZWVYXRLYPOE-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- is a complex organic compound. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of a 4-chlorophenyl group, a 4-fluoro substituent, and a 2-furanylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- typically involves the condensation of 4-chlorobenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with 2-furanylmethylamine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-[(4-chlorophenyl)methyl]-2-ethyl-
  • Benzamide, N-(4-methylphenyl)-
  • Benzamide, N-(5-chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl)-2-hydroxy-

Uniqueness

Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-16-7-3-14(4-8-16)12-22(13-18-2-1-11-24-18)19(23)15-5-9-17(21)10-6-15/h1-11H,12-13H2

InChI Key

VWKZWVYXRLYPOE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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